

# Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AM-095 Sodium**, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic data, experimental methodologies, and associated signaling pathways of **AM-095 Sodium**.

## **Quantitative Pharmacokinetic Parameters**

The pharmacokinetic profile of **AM-095 Sodium** has been characterized in rats and dogs, revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key quantitative data is presented in the table below for ease of comparison.



| Paramete<br>r | Species                     | Dosing<br>Route | Dose     | Cmax  | Tmax   | t1/2   |
|---------------|-----------------------------|-----------------|----------|-------|--------|--------|
| AM-095        | Rat<br>(Sprague-<br>Dawley) | Oral            | 10 mg/kg | 41 μΜ | 2 h    | 1.79 h |
| AM-095        | Rat<br>(Sprague-<br>Dawley) | Intravenou<br>s | 2 mg/kg  | 12 μΜ | 15 min | 1.79 h |
| AM-095        | Dog<br>(Beagle)             | Oral            | 5 mg/kg  | 21 μΜ | 15 min | -      |
| AM-095        | Dog<br>(Beagle)             | Intravenou<br>s | 2 mg/kg  | -     | -      | -      |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data compiled from available preclinical studies.[2][3]

## **Experimental Protocols**

The following section details the methodologies employed in the pharmacokinetic evaluation of **AM-095 Sodium**.

#### **Animal Models**

- Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted jugular vein catheters were utilized.[2]
- Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]
- Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]

For all studies, animals were fasted for 15 to 24 hours prior to the administration of the compound.[2]

# **Drug Administration**



- Intravenous (IV) Administration:
  - In rats, AM-095 was administered as a 2 mg/kg bolus injection in 0.9% saline into the jugular vein at a volume of 1 mL/kg.[2]
  - In dogs, a 2 mg/kg intravenous dose was administered.[2]
- Oral (PO) Administration:
  - In rats, AM-095 was administered via oral gavage at a dose of 10 mg/kg as a solution in
    0.5% methylcellulose, with a volume of 3 mL/kg.[2]
  - In dogs, a single oral dose of 5 mg/kg was administered.[2]
  - In mice, AM-095 was administered by oral gavage at 30 mg/kg.[2]

## **Sample Collection and Analysis**

- · Blood Collection:
  - In rats, blood samples were collected via the jugular vein catheter. After each sample collection, the catheter was flushed with an equivalent volume of saline.
  - In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via cardiac puncture under anesthesia into sodium EDTA tubes.[2]
- Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.
- Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.
- Analytical Method: The concentration of AM-095 in plasma samples was determined using liquid chromatography/mass spectrometry (LC/MS).[2]

# **Visualizing the Experimental Workflow**

The following diagram illustrates the typical workflow for the pharmacokinetic studies of **AM-095 Sodium**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560099#pharmacokinetics-and-oral-bioavailability-of-am-095-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com